Product packaging for Methyl 4-chloro-2-fluorobenzoate(Cat. No.:CAS No. 148893-72-5)

Methyl 4-chloro-2-fluorobenzoate

Cat. No.: B117659
CAS No.: 148893-72-5
M. Wt: 188.58 g/mol
InChI Key: FBSXNLLHWUMFEW-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Esters

Halogenated aromatic esters are a class of organic compounds that have garnered significant attention due to their diverse applications. numberanalytics.com These compounds are characterized by an ester functional group attached to an aromatic ring that also bears one or more halogen atoms. numberanalytics.com The presence of halogens like chlorine and fluorine in Methyl 4-chloro-2-fluorobenzoate (B8447827) significantly influences its electronic properties and reactivity, making it a valuable reagent in organic synthesis.

Aromatic esters, in general, are known for their relative stability, though they can undergo hydrolysis in the presence of acids or bases. numberanalytics.com The specific halogenation pattern of Methyl 4-chloro-2-fluorobenzoate enhances its utility in various chemical reactions, including nucleophilic substitution and cross-coupling reactions.

Significance as a Building Block in Organic Synthesis

This compound is widely utilized as a foundational molecule, or building block, in the synthesis of more complex chemical structures. adventchembio.com Its utility spans several high-stakes research and development sectors.

In the pharmaceutical industry, this compound serves as a crucial intermediate in the creation of active pharmaceutical ingredients (APIs). The specific arrangement of its chloro and fluoro substituents allows for targeted modifications, enabling the synthesis of molecules with desired biological activities. The mechanism of action of the final pharmaceutical product is dependent on the specific transformations the initial building block undergoes.

While detailed examples of specific drug syntheses are often proprietary, the general application involves leveraging the reactivity of the halogenated ring and the ester group to build more complex molecular architectures.

The development of new herbicides and pesticides is another area where this compound plays a significant role. Its precursor, 4-Chloro-2-fluorobenzoic acid, is used in the synthesis of novel herbicidal isoxazolecarboxamides. sigmaaldrich.com The structural motifs derived from this compound can be tailored to target specific biological pathways in weeds and pests, leading to more effective and selective crop protection agents.

In the field of materials science, the properties of this compound and its derivatives are harnessed to create new polymers and other advanced materials. The incorporation of halogenated aromatic units can impart desirable characteristics such as thermal stability and flame retardancy. For instance, halogenated organic phosphate (B84403) esters are utilized as plasticizers and flame retardants. nih.gov

Overview of Current Research Trends and Gaps

Current research continues to explore the full potential of this compound and other halogenated aromatic esters. A significant trend is the development of more sustainable and efficient synthetic methods, including the use of enzymatic catalysis, to produce these valuable compounds. nih.govresearchgate.net

However, gaps in the research remain. A deeper understanding of the structure-activity relationships of its derivatives could accelerate the discovery of new applications. Further investigation into the environmental fate and potential biodegradability of materials derived from this compound is also an area requiring more attention. numberanalytics.com While some halogenated compounds can be persistent environmental contaminants, ongoing research aims to design greener and safer chemical products. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClFO2 B117659 Methyl 4-chloro-2-fluorobenzoate CAS No. 148893-72-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloro-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSXNLLHWUMFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374930
Record name Methyl 4-chloro-2-fluorobenzoate
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Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148893-72-5
Record name Methyl 4-chloro-2-fluorobenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID00374930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 148893-72-5
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Reaction Mechanisms and Reactivity of Methyl 4 Chloro 2 Fluorobenzoate

Influence of Electronic and Steric Effects on Reactivity

The reactivity of the aromatic ring in Methyl 4-chloro-2-fluorobenzoate (B8447827) is a delicate balance of inductive and resonance effects, coupled with steric considerations that influence the approach of reagents.

The methyl ester group (-COOCH₃) is also an electron-withdrawing group due to the electronegativity of the oxygen atoms and the resonance delocalization of the pi electrons in the carbonyl group. This group further deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to itself.

The positions of the substituents on the benzene (B151609) ring in Methyl 4-chloro-2-fluorobenzoate determine the regioselectivity of its reactions.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the presence of electron-withdrawing groups ortho and/or para to a leaving group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com In this compound, the fluorine at position 2 and the chlorine at position 4 are both potential leaving groups. The electron-withdrawing methyl ester group is meta to the fluorine and ortho to the chlorine. The relative activation of each site towards nucleophilic attack will depend on the specific reaction conditions and the nature of the nucleophile. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which polarizes the C-F bond more effectively, making the carbon more susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution (EAS): In EAS reactions, the directing effects of the existing substituents guide the position of the incoming electrophile. Halogens, despite being deactivating, are ortho-, para-directors due to the stabilizing effect of their resonance electron donation on the carbocation intermediate (Wheland intermediate). libretexts.org The methyl ester group is a meta-director. The combined directing effects of the fluorine, chlorine, and methyl ester groups will determine the position of substitution in an electrophilic aromatic substitution reaction.

Nucleophilic Aromatic Substitution (SNAr) Pathways

This compound is a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions due to the presence of halogen leaving groups and the electron-withdrawing nature of the substituents. The reaction typically proceeds via an addition-elimination mechanism. youtube.com In this pathway, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

The rate of SNAr reactions is influenced by the ability of the substituents to stabilize the negative charge of the Meisenheimer complex. Electron-withdrawing groups positioned ortho or para to the site of nucleophilic attack enhance the reaction rate by delocalizing the negative charge through resonance. masterorganicchemistry.com

When comparing the reactivity of this compound with a structurally similar compound like Methyl 4-bromo-2-fluorobenzoate in SNAr reactions, the primary factor to consider is the nature of the leaving group at the para position (chlorine vs. bromine). In SNAr, the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.com The reactivity order for halogens as leaving groups in SNAr is often F > Cl > Br > I. masterorganicchemistry.com This is because the more electronegative halogen polarizes the carbon-halogen bond to a greater extent, making the carbon more electrophilic and thus more susceptible to nucleophilic attack.

Therefore, if the substitution occurs at the para-position, the C-Cl bond in this compound would be attacked more readily than the C-Br bond in Methyl 4-bromo-2-fluorobenzoate, assuming all other factors are equal. However, if the fluorine at the ortho-position is the leaving group, the reactivity would be similar for both compounds, as the activating and directing effects of the para-halogen (Cl vs. Br) on the ortho position would be comparable.

CompoundLeaving Group at C4Relative Reactivity in SNAr at C4
This compoundChlorineHigher
Methyl 4-bromo-2-fluorobenzoateBromineLower

Electrophilic Aromatic Substitution Reactions

While the benzene ring of this compound is deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-withdrawing groups, these reactions can still occur under forcing conditions. The regioselectivity of such reactions is determined by the directing effects of the existing substituents.

Both the fluorine and chlorine atoms are ortho-, para-directors. libretexts.org The methyl ester group is a meta-director. The positions on the ring are influenced as follows:

Position 3: Meta to the fluorine and ortho to the chlorine and meta to the ester group.

Position 5: Ortho to the chlorine and meta to the fluorine and the ester group.

Position 6: Para to the fluorine and ortho to the ester group.

The directing effects can be summarized in the following table:

PositionDirected by Fluorine (ortho, para)Directed by Chlorine (ortho, para)Directed by Methyl Ester (meta)Overall Influence
3paraorthometaPotentially favored
5metaorthometaPotentially favored
6orthometaorthoDisfavored

Ester Hydrolysis and Transesterification Reactions

The methyl ester group of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 4-chloro-2-fluorobenzoic acid. This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (saponification): This is typically an irreversible process where a hydroxide ion attacks the carbonyl carbon of the ester. stackexchange.com The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a methoxide ion. The methoxide then deprotonates the newly formed carboxylic acid, driving the reaction to completion. The presence of electron-withdrawing groups on the benzene ring can increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack by the hydroxide ion.

Acid-catalyzed hydrolysis: This is a reversible reaction that involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is also typically catalyzed by an acid or a base. The mechanism is similar to hydrolysis, with an alcohol acting as the nucleophile instead of water.

The steric hindrance around the ester group in this compound is not significant, so both hydrolysis and transesterification should proceed under standard conditions.

Cross-Coupling Reactions (e.g., Palladium-catalyzed reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the carbon-chlorine (C-Cl) bond is the primary site for these transformations. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems employing electron-rich and bulky phosphine ligands have enabled their efficient use in various coupling reactions. libretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or boronic ester, to form a new carbon-carbon bond. This method is widely used for the synthesis of biaryl compounds. libretexts.org The reaction of this compound with an arylboronic acid would yield a derivative of methyl 2-fluoro-biphenyl-4-carboxylate.

Sonogashira Coupling: The Sonogashira reaction couples aryl halides with terminal alkynes, creating arylalkynes. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. google.com Applying this to this compound would lead to the formation of methyl 2-fluoro-4-(alkynyl)benzoates.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a vital method for synthesizing arylamines from a wide range of primary and secondary amines. wikipedia.orglibretexts.org The reaction with this compound would produce various N-substituted methyl 4-amino-2-fluorobenzoate derivatives.

The table below illustrates potential palladium-catalyzed cross-coupling reactions involving this compound, based on the established scope of these named reactions.

Reaction TypeCoupling PartnerPotential ProductCatalyst System (Typical)Base (Typical)
Suzuki-Miyaura CouplingPhenylboronic acidMethyl 2-fluoro-[1,1'-biphenyl]-4-carboxylatePd(OAc)₂, SPhosK₃PO₄
Sonogashira CouplingPhenylacetyleneMethyl 2-fluoro-4-(phenylethynyl)benzoatePd(PPh₃)₂Cl₂, CuIEt₃N
Buchwald-Hartwig AminationAnilineMethyl 2-fluoro-4-(phenylamino)benzoatePd₂(dba)₃, BINAPNaOt-Bu
Buchwald-Hartwig AminationMorpholineMethyl 2-fluoro-4-morpholinobenzoatePd(OAc)₂, XPhosCs₂CO₃

Derivatization Reactions for Novel Compound Synthesis

The structure of this compound allows for several derivatization pathways beyond cross-coupling, primarily through nucleophilic aromatic substitution (SNAr) and modification of the ester functional group.

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring of this compound is activated towards nucleophilic attack due to the presence of the electron-withdrawing fluorine atom and the methyl ester group. In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, displacing a leaving group. masterorganicchemistry.comresearchgate.net While the chlorine at the C4 position can be displaced in cross-coupling, the fluorine at the C2 position is a better leaving group in the context of SNAr due to its high electronegativity, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack—the rate-determining step of the reaction. youtube.com Nucleophiles can replace the fluorine atom to yield a variety of 2-substituted-4-chlorobenzoate derivatives. Common nucleophiles for this transformation include amines, alkoxides, and thiolates.

Ester Group Modifications: The methyl ester group itself can be readily transformed.

Hydrolysis: Basic or acidic hydrolysis will convert the methyl ester to the corresponding 4-chloro-2-fluorobenzoic acid. This carboxylic acid is a key intermediate that can be converted into acid chlorides, amides, or other esters.

Reduction: The ester can be reduced to the corresponding primary alcohol, (4-chloro-2-fluorophenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic steps.

Aminolysis: Direct reaction with amines, often at elevated temperatures, can convert the ester into the corresponding amide, N-substituted-4-chloro-2-fluorobenzamide.

These derivatization reactions significantly expand the synthetic utility of this compound, making it a precursor to a wide array of more complex molecules.

The following table presents representative derivatization reactions for the synthesis of novel compounds from this compound.

Reaction TypeReagentPotential ProductReaction Site
Nucleophilic Aromatic Substitution (SNAr)PyrrolidineMethyl 4-chloro-2-(pyrrolidin-1-yl)benzoateC2-Fluorine
Nucleophilic Aromatic Substitution (SNAr)Sodium methoxide (NaOMe)Methyl 4-chloro-2-methoxybenzoateC2-Fluorine
Ester HydrolysisNaOH, H₂O/MeOH4-Chloro-2-fluorobenzoic acidEster Group
Ester ReductionLiAlH₄(4-Chloro-2-fluorophenyl)methanolEster Group
Ester AminolysisAmmonia (NH₃)4-Chloro-2-fluorobenzamideEster Group

Advanced Spectroscopic Analysis and Computational Chemistry Studies

Elucidation of Molecular Structure and Conformation

A combination of powerful spectroscopic techniques provides a detailed picture of the molecular framework of methyl 4-chloro-2-fluorobenzoate (B8447827).

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of methyl 4-chloro-2-fluorobenzoate. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy, typically to four or five decimal places. This precision allows for the determination of a unique molecular formula. nih.gov

For this compound, with a molecular formula of C₈H₆ClFO₂, the calculated monoisotopic mass is 188.00403 Da. uni.lu HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the presence and number of each element in the molecule. This technique is invaluable for distinguishing between isomers and other compounds that may have the same nominal mass but different elemental compositions.

Ion AdductPredicted m/z
[M+H]⁺189.01131
[M+Na]⁺210.99325
[M-H]⁻186.99675
[M+NH₄]⁺206.03785
[M+K]⁺226.96719

Data sourced from PubChemLite uni.lu

X-ray Crystallography for Unambiguous Structural Determination

When this compound is obtained in a crystalline form, X-ray crystallography provides the most definitive and unambiguous determination of its three-dimensional molecular structure. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice.

The data obtained from X-ray crystallography allows for the precise measurement of:

Bond lengths: The distances between the centers of bonded atoms.

Bond angles: The angles formed by three connected atoms.

Torsional angles: The dihedral angles that describe the conformation of the molecule.

This information provides an exact model of the molecule's geometry in the solid state, including the relative orientations of the chloro, fluoro, and methyl ester substituents on the benzene (B151609) ring.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Potential Energy Distribution (PED) Analysis

FT-IR and FT-Raman Spectroscopy: These techniques are complementary and probe the vibrational transitions within a molecule. FT-IR spectroscopy measures the absorption of infrared radiation, while FT-Raman spectroscopy measures the scattering of laser light. The resulting spectra display a series of bands, each corresponding to a specific vibrational mode, such as stretching, bending, and torsional motions of the atoms. For this compound, characteristic bands would be expected for the C=O stretching of the ester group, C-O stretching, C-H stretching of the aromatic and methyl groups, and vibrations involving the C-Cl and C-F bonds. researchgate.net

Potential Energy Distribution (PED) Analysis: To make detailed assignments of the observed vibrational bands, a Potential Energy Distribution (PED) analysis is often performed. researchgate.netnih.gov PED is a theoretical calculation that quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. archive.org By comparing the experimentally observed frequencies from FT-IR and FT-Raman spectra with the calculated frequencies and their corresponding PEDs, a more accurate and reliable assignment of the vibrational modes can be achieved. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for investigating the electronic structure and predicting the reactivity of molecules like this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. growingscience.com It is widely employed in chemistry and materials science to predict a variety of molecular properties. For this compound, DFT calculations can provide insights into:

Optimized Molecular Geometry: DFT can be used to calculate the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles that can be compared with experimental data from X-ray crystallography. nih.gov

Electronic Properties: DFT calculations can determine the distribution of electron density within the molecule, highlighting the electronic effects of the chloro, fluoro, and methyl ester substituents. This includes the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.

Reactivity Indices: Based on the electronic structure, DFT can be used to predict the reactivity of different sites within the molecule. For example, it can help to identify the atoms most susceptible to nucleophilic or electrophilic attack. The electron-withdrawing nature of the chlorine and fluorine atoms is expected to activate the aromatic ring towards certain types of reactions, and DFT can quantify these effects.

Spectroscopic Properties: DFT can be used to calculate theoretical vibrational frequencies, which can then be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. nih.govnih.gov

The combination of these advanced spectroscopic and computational methods provides a robust and detailed understanding of the structural and electronic properties of this compound, which is essential for its application in organic synthesis and materials science.

Molecular Dynamics (MD) Simulations for Stability and Solvent Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the principles of this powerful computational technique allow for significant insights into the molecule's stability and its interactions with various solvent environments. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior that is crucial for understanding chemical and physical properties.

MD simulations for a molecule like this compound would typically involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of the coordinates of its particles. These simulations can reveal how the molecule behaves in a condensed phase, such as in a solvent, which is critical for predicting its reactivity and solubility.

Stability Analysis:

Solvent Interactions:

The interactions between this compound and solvent molecules are critical for understanding its behavior in solution. The presence of the ester group, as well as the chloro and fluoro substituents, dictates the nature of these interactions. The ester group can act as a hydrogen bond acceptor, while the halogen atoms can also participate in non-covalent interactions.

MD simulations can provide detailed information about the solvation shell around the molecule. For instance, in an aqueous solution, water molecules would be expected to orient themselves around the ester group to form hydrogen bonds. The simulations can quantify the number of hydrogen bonds, their lifetimes, and their geometric arrangements. In studies of other methyl benzoate (B1203000) derivatives, it has been shown that the solvation dynamics in aqueous solutions can be significantly different from those in biological nanocavities, indicating that the local environment plays a crucial role in the molecule's behavior. mdpi.com

The following table illustrates the types of data that could be generated from an MD simulation to understand solvent interactions:

Interaction TypePotential Interaction SiteExpected Solvent Behavior
Hydrogen BondingCarbonyl oxygen of the ester groupFormation of a structured solvation shell with hydrogen-bond donor solvents like water or alcohols.
Dipole-DipoleC-Cl and C-F bonds, ester groupOrientation of polar solvent molecules to align with the molecular dipole of this compound.
Halogen BondingChlorine atomThe chlorine atom can act as a halogen bond donor, interacting with nucleophilic sites on solvent molecules.

These simulations are invaluable for providing a molecular-level understanding of the stability and solvation of this compound, which complements experimental findings.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of a molecule describes the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. Understanding the conformational preferences of this compound is essential for predicting its reactivity and its ability to interact with other molecules.

A key aspect of conformational analysis is the potential energy surface (PES), which is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. umn.edu Minima on the PES correspond to stable conformers, while saddle points represent transition states between conformers.

For this compound, the most significant conformational flexibility arises from the rotation around the C(aryl)-C(ester) bond and the C(ester)-O(methyl) bond. The orientation of the methyl ester group relative to the benzene ring is of particular interest.

Based on studies of related 2-substituted methyl benzoates, it is possible to predict the likely stable conformers of this compound. rsc.org For methyl 2-fluorobenzoate, the trans conformer (where the C=O bond is directed away from the fluorine atom) is found to be more stable. rsc.org This preference is often attributed to a combination of steric and electronic effects.

In the case of this compound, the presence of the chlorine atom at the 4-position is less likely to have a major steric influence on the conformation of the ester group. Therefore, it is probable that the conformational preference will be primarily dictated by the interaction between the ester group and the 2-fluoro substituent.

The potential energy surface for the rotation around the C(aryl)-C(ester) bond would likely show two main minima corresponding to the cis and trans conformers. The relative energies of these conformers can be calculated using quantum chemical methods.

Predicted Conformational Data for this compound

ConformerDescriptionPredicted Relative StabilityKey Dihedral Angle (F-C2-C1-C=O)
transThe C=O bond is oriented away from the fluorine atom.More stable~180°
cisThe C=O bond is oriented towards the fluorine atom.Less stable~0°

The energy barrier for interconversion between these conformers can also be determined from the potential energy surface. This barrier provides information about the flexibility of the molecule and the ease with which it can adopt different conformations at a given temperature. The electron-withdrawing nature of the fluoro and chloro substituents will also influence the electronic structure of the benzene ring and, consequently, the rotational barrier of the ester group. libretexts.orglibretexts.org

Computational studies, such as those employing Density Functional Theory (DFT), can be used to calculate the geometries and energies of these conformers with a high degree of accuracy. mdpi.com These calculations are essential for a comprehensive understanding of the structural and energetic properties of this compound at the molecular level.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 4-chloro-2-fluorobenzoate, and how is reaction completion monitored?

this compound is typically synthesized via esterification of 4-chloro-2-fluorobenzoic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄). Reaction progress is monitored using thin-layer chromatography (TLC) with eluent systems such as chloroform:ethyl acetate (2:1) or hexane:ethyl acetate (4:1). Completion is confirmed by the disappearance of the starting material spot . Melting point analysis and nuclear magnetic resonance (NMR) spectroscopy further validate purity.

Q. How can researchers ensure the purity of this compound during synthesis?

Purity is assessed using a combination of TLC (with multiple eluent systems to detect impurities), melting point determination, and spectroscopic techniques (¹H/¹³C NMR, IR). For example, IR spectroscopy can confirm ester carbonyl stretches (~1700–1750 cm⁻¹), while NMR resolves substituent positions on the aromatic ring . Recrystallization from solvents like ethanol or hexane is recommended for purification.

Q. What spectroscopic methods are critical for structural confirmation of this compound?

Key methods include:

  • ¹H NMR : To identify aromatic protons and substituent patterns (e.g., splitting due to Cl and F meta/para effects).
  • ¹³C NMR : To confirm carbonyl (C=O) and aromatic carbons.
  • IR Spectroscopy : For ester carbonyl and C-F/C-Cl bond verification.
  • Mass Spectrometry (MS) : To validate molecular weight (C₈H₆ClFO₂, MW 188.58) and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing Cl and F groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attack. Computational studies (e.g., density functional theory, DFT) can model charge distribution and predict regioselectivity. For example, the 4-chloro group directs nucleophiles to the ortho/para positions, while fluorine’s inductive effect modulates reactivity .

Q. What strategies resolve contradictory data in spectroscopic characterization (e.g., overlapping peaks in NMR)?

Advanced techniques include:

  • 2D NMR (COSY, HSQC) : To resolve overlapping proton signals and assign carbon-proton correlations.
  • High-resolution MS (HRMS) : For precise molecular formula confirmation.
  • X-ray crystallography : If crystalline, this provides unambiguous structural data .

Q. How can synthetic yields of this compound be optimized under varying catalytic conditions?

Systematic optimization involves:

  • Screening acid catalysts (e.g., H₂SO₄ vs. p-toluenesulfonic acid).
  • Solvent selection (polar aprotic solvents like DMF may enhance reactivity).
  • Temperature control (reflux vs. room temperature). Design of Experiments (DoE) methodologies can statistically identify optimal parameters .

Q. What role does this compound play in medicinal chemistry as a precursor or pharmacophore?

Its halogenated aromatic structure serves as a scaffold for drug candidates targeting enzymes or receptors. For example, it can be hydrolyzed to 4-chloro-2-fluorobenzoic acid, a building block for kinase inhibitors or antimicrobial agents .

Q. How can computational docking studies predict the bioactivity of derivatives of this compound?

Molecular docking tools (e.g., AutoDock, Schrödinger) model interactions between derivatives and target proteins (e.g., COX-2). Electrostatic potential maps of the compound guide modifications to enhance binding affinity .

Q. What safety protocols are essential when handling this compound in the laboratory?

Refer to Safety Data Sheets (SDS) for hazards (e.g., irritant properties). Use PPE (gloves, goggles), work in a fume hood, and employ neutralization protocols for spills (e.g., sodium bicarbonate for acidic residues) .

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

Cross-validate data with peer-reviewed literature and databases (e.g., PubChem, NIST). Impurity profiling (via HPLC or GC-MS) and controlled recrystallization can resolve inconsistencies caused by polymorphic forms or solvent residues .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid ester hydrolysis.
  • Characterization : Always compare experimental spectral data with reference standards.
  • Advanced Applications : Explore functionalization (e.g., Suzuki coupling) to diversify the compound’s utility in organic synthesis .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
Methyl 4-chloro-2-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-chloro-2-fluorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.